molecular formula C22H31N5O5 B10861029 Z-L(D-Val)G-CHN2

Z-L(D-Val)G-CHN2

Cat. No.: B10861029
M. Wt: 445.5 g/mol
InChI Key: KRMMQWXJLDORCJ-RBUKOAKNSA-N
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Description

Z-L(D-Val)G-CHN2 is a tripeptide derivative that serves as a cell-permeable and irreversible inhibitor of cysteine proteinase. This compound emulates a segment of the human cysteine proteinase-binding center and demonstrates selective antiviral activity. It is particularly effective against herpes simplex virus (HSV) and has shown efficacy in inhibiting the replication of SARS-CoV-2 by targeting the SARS-CoV-2 3CL protease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-L(D-Val)G-CHN2 involves the coupling of protected amino acids followed by deprotection and diazomethyl ketone formation. The general synthetic route includes:

    Protection of Amino Acids: The amino acids are protected using suitable protecting groups to prevent unwanted reactions.

    Coupling Reaction: The protected amino acids are coupled using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).

    Deprotection: The protecting groups are removed under acidic or basic conditions to yield the desired tripeptide.

    Diazomethyl Ketone Formation: The tripeptide is then converted to the diazomethyl ketone derivative using diazomethane or other suitable reagents

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity. Techniques such as preparative high-performance liquid chromatography (HPLC) are employed for purification .

Chemical Reactions Analysis

Types of Reactions

Z-L(D-Val)G-CHN2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties .

Scientific Research Applications

Z-L(D-Val)G-CHN2 has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study cysteine proteinase inhibition and enzyme kinetics.

    Biology: Employed in cell biology to investigate proteinase functions and pathways.

    Medicine: Explored for its antiviral properties, particularly against herpes simplex virus and SARS-CoV-2.

    Industry: Utilized in the development of antiviral drugs and therapeutic agents

Mechanism of Action

Z-L(D-Val)G-CHN2 exerts its effects by irreversibly inhibiting cysteine proteinase. It mimics a segment of the human cysteine proteinase-binding center, allowing it to bind to the active site of the enzyme. This binding prevents the enzyme from catalyzing its substrate, thereby inhibiting its activity. The compound specifically targets the SARS-CoV-2 3CL protease, blocking the replication of the virus .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its selective antiviral activity against herpes simplex virus and its efficacy in inhibiting SARS-CoV-2 replication. Its cell-permeable and irreversible inhibition properties make it a valuable tool in scientific research and drug development .

Properties

Molecular Formula

C22H31N5O5

Molecular Weight

445.5 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2R)-1-[(3-diazo-2-oxopropyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C22H31N5O5/c1-14(2)10-18(26-22(31)32-13-16-8-6-5-7-9-16)20(29)27-19(15(3)4)21(30)24-11-17(28)12-25-23/h5-9,12,14-15,18-19H,10-11,13H2,1-4H3,(H,24,30)(H,26,31)(H,27,29)/t18-,19+/m0/s1

InChI Key

KRMMQWXJLDORCJ-RBUKOAKNSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@H](C(C)C)C(=O)NCC(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NCC(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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